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Compound of Interest

Compound Name: 2,5-Difluorophenyl isothiocyanate

Cat. No.: B1583469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Difluorophenyl isothiocyanate is a valuable reagent in organic synthesis, particularly in

the development of novel pharmaceuticals and agrochemicals. Its utility stems from the

presence of two key functional groups: a difluorinated aromatic ring and a reactive

isothiocyanate moiety. The fluorine atoms can enhance metabolic stability, lipophilicity, and

binding affinity of a molecule, while the isothiocyanate group serves as a versatile handle for

coupling with nucleophiles such as amines to form thiourea derivatives.[1] A thorough

understanding of its spectral characteristics is paramount for reaction monitoring, quality

control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 2,5-Difluorophenyl isothiocyanate.

Molecular Structure and Key Features
The structure of 2,5-Difluorophenyl isothiocyanate, with the chemical formula C₇H₃F₂NS and

a molecular weight of 171.17 g/mol , dictates its spectral properties.[2] The molecule consists

of a benzene ring substituted with two fluorine atoms at positions 2 and 5, and an

isothiocyanate group (-N=C=S) at position 1. The electronegativity and spatial arrangement of

these substituents create a unique electronic environment, which is reflected in its

spectroscopic signatures.
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Caption: Molecular Structure of 2,5-Difluorophenyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 2,5-Difluorophenyl isothiocyanate, ¹H, ¹³C, and ¹⁹F NMR provide

complementary information.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region,

corresponding to the three protons on the benzene ring. The chemical shifts and coupling

patterns are influenced by the neighboring fluorine and isothiocyanate groups.

Proton
Expected Chemical

Shift (ppm)
Expected Multiplicity

Expected Coupling

Constants (J, Hz)

H-3 7.10 - 7.30 ddd

J(H-3, H-4) ≈ 8-9, J(H-

3, F-2) ≈ 8-10, J(H-3,

F-5) ≈ 2-3

H-4 7.00 - 7.20 ddd

J(H-4, H-3) ≈ 8-9, J(H-

4, F-5) ≈ 8-10, J(H-4,

F-2) ≈ 4-5

H-6 7.25 - 7.45 ddd

J(H-6, F-5) ≈ 4-5, J(H-

6, F-2) ≈ 8-10, J(H-6,

H-4) ≈ 0-1

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400

MHz or higher) is recommended to resolve the complex splitting patterns arising from proton-

proton and proton-fluorine couplings.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due

to coupling with fluorine, most of the aromatic carbon signals will appear as doublets or doublet

of doublets. A known challenge in the ¹³C NMR of isothiocyanates is the observation of the
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isothiocyanate carbon, which often appears as a broad, low-intensity signal due to its

quadrupole relaxation and dynamic effects.

Carbon
Expected Chemical Shift

(ppm)

Expected Multiplicity (due to

C-F coupling)

C-1 128 - 132 t

C-2 158 - 162 dd

C-3 115 - 119 d

C-4 118 - 122 d

C-5 155 - 159 dd

C-6 117 - 121 d

-N=C=S 130 - 140 (often broad) s

Expertise & Experience: The broadness of the isothiocyanate carbon signal can sometimes

lead to its misidentification or it being lost in the baseline noise.[3] Running a longer acquisition

time or using specific pulse sequences can sometimes help in its detection.

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[4] For 2,5-
Difluorophenyl isothiocyanate, two distinct signals are expected, corresponding to the two

non-equivalent fluorine atoms.

Fluorine

Expected Chemical

Shift (ppm, relative

to CFCl₃)

Expected Multiplicity
Expected Coupling

Constants (J, Hz)

F-2 -115 to -125 dd
J(F-2, H-3) ≈ 8-10,

J(F-2, H-6) ≈ 8-10

F-5 -118 to -128 ddd

J(F-5, H-4) ≈ 8-10,

J(F-5, H-6) ≈ 4-5, J(F-

5, H-3) ≈ 2-3
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Trustworthiness: The interpretation of the ¹⁹F NMR spectrum, in conjunction with the ¹H NMR,

provides a self-validating system for confirming the substitution pattern of the aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. The most prominent and

diagnostic feature in the IR spectrum of 2,5-Difluorophenyl isothiocyanate is the strong,

sharp absorption band of the isothiocyanate group.

Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

Asymmetric N=C=S stretch 2000 - 2200 Strong, Sharp

Aromatic C=C stretch 1500 - 1600 Medium

C-F stretch 1100 - 1300 Strong

Aromatic C-H bend (out-of-

plane)
800 - 900 Medium-Strong

Authoritative Grounding: The characteristic isothiocyanate absorption band is a reliable

indicator of the presence of this functional group.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Expected Data:

Molecular Ion (M⁺): m/z = 171

Isotopic Pattern: The presence of sulfur will result in a small M+2 peak (at m/z = 173) with an

abundance of approximately 4.4% relative to the molecular ion peak.

Plausible Fragmentation Pathway:
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[C₇H₃F₂NS]⁺˙
m/z = 171

[C₇H₃F₂N]⁺˙
m/z = 139- S

[CS]⁺˙
m/z = 44

- C₇H₃F₂N

[NCS]⁺
m/z = 58

- C₆H₃F₂

[C₆H₃F₂]⁺
m/z = 113

- CN

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Key Fragmentation Peaks:

m/z 139: Loss of a sulfur atom from the molecular ion.

m/z 113: Loss of the isothiocyanate group (-NCS) to give the difluorophenyl cation.

m/z 58: The isothiocyanate radical cation.

Experimental Protocol: Acquiring High-Quality Spectral Data

Sample Preparation:

NMR: Dissolve approximately 5-10 mg of 2,5-Difluorophenyl isothiocyanate in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g.,

TMS) if quantitative analysis is required.

IR: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

MS: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol

or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI).

Instrumental Parameters:
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NMR:

¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: A longer acquisition time and a larger number of scans are typically required

due to the lower natural abundance of ¹³C.

¹⁹F NMR: This is a high-sensitivity nucleus, so acquisition times are generally short.

IR: Record the spectrum over the range of 4000-400 cm⁻¹.

MS: Optimize the ionization source parameters to achieve a stable signal and good

sensitivity for the molecular ion.

Conclusion
The spectral analysis of 2,5-Difluorophenyl isothiocyanate provides a comprehensive picture

of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and MS,

allows for unambiguous identification and characterization. The predicted data and

interpretations presented in this guide serve as a valuable resource for researchers working

with this important synthetic building block, enabling them to confidently assess its purity and

utilize it effectively in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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